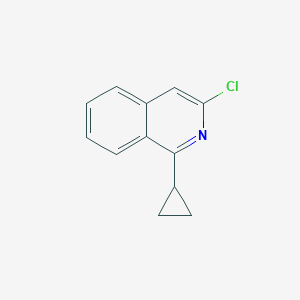

3-Chloro-1-cyclopropylisoquinoline

Description

Significance of the Isoquinoline (B145761) Scaffold in Chemical and Biological Research

The isoquinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental structural motif in a vast array of natural products and synthetic compounds. rsc.orgnih.gov Its significance in chemical and biological research is multifaceted and profound. Architecturally, isoquinoline frameworks are considered privileged structures in medicinal chemistry, serving as versatile templates for drug discovery. nih.gov This is largely due to their ability to present substituents in a defined three-dimensional arrangement, allowing for precise interactions with biological targets.

The biological activities associated with the isoquinoline core are remarkably diverse, spanning a wide spectrum of therapeutic areas. rsc.org Isoquinoline-containing compounds have demonstrated a range of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. rsc.orgnih.gov For instance, the natural product berberine (B55584), an isoquinoline alkaloid, has been investigated for its potential in cancer treatment. google.com The structural rigidity and aromatic nature of the isoquinoline nucleus also lend it interesting photophysical properties, making it a valuable component in the development of fluorescent probes and materials for optoelectronic applications. google.com The continuous exploration of isoquinoline chemistry is driven by the quest for novel therapeutic agents and functional materials. nih.govgoogle.com

Overview of Substituted Isoquinolines: General Research Context

The versatility of the isoquinoline scaffold is fully realized through the introduction of various substituents at different positions on the ring system. The nature and position of these substituents dramatically influence the molecule's physical, chemical, and biological properties. nih.govmdpi.com Research into substituted isoquinolines is a vibrant and extensive field, with chemists continuously developing novel synthetic methodologies to access a wide array of derivatives. nih.govresearchgate.net

The substitution pattern dictates the molecule's potential applications. For example, the introduction of specific functional groups can enhance a compound's binding affinity to a particular enzyme or receptor, leading to more potent and selective drugs. nih.gov Research has shown that even minor modifications, such as the addition of a methyl or a halogen group, can lead to significant changes in biological activity. nih.gov The development of efficient synthetic routes to polysubstituted isoquinolines is therefore a key area of focus, enabling the systematic exploration of structure-activity relationships (SAR). nih.gov Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, are continually being supplemented by modern, more efficient transition-metal-catalyzed cross-coupling reactions and other novel synthetic strategies. researchgate.netsigmaaldrich.com

Specific Focus: 3-Chloro-1-cyclopropylisoquinoline within the Isoquinoline Derivative Landscape

Within the vast family of isoquinoline derivatives, this compound represents a compound with specific structural features that suggest potential for further chemical exploration and application. The presence of a chloro group at the 3-position and a cyclopropyl (B3062369) ring at the 1-position creates a unique electronic and steric profile.

The cyclopropyl group is a known bioisostere for a phenyl ring or a carbonyl group and can introduce conformational rigidity, which can be advantageous in drug design. The chloro substituent, an electron-withdrawing group, can significantly modulate the reactivity of the isoquinoline ring system, making it a valuable handle for further functionalization through nucleophilic substitution or cross-coupling reactions.

While direct and extensive research on this compound itself is not widely documented in publicly available literature, its synthesis can be envisioned through established chemical transformations. A plausible synthetic route could involve the preparation of a 1-cyclopropylisoquinolin-3-amine precursor. The synthesis of related compounds, such as N-substituted 3-cyclopropylisoquinolin-1-amines, has been reported, suggesting the feasibility of accessing the necessary amine intermediate. rsc.org Subsequent diazotization of the amino group followed by a Sandmeyer-type reaction with a chloride source could then yield the target compound, this compound.

The potential of this compound as a building block in medicinal chemistry is noteworthy. The reactive chloro group at the 3-position serves as a versatile anchor point for the introduction of a wide range of other functional groups, allowing for the rapid generation of a library of novel isoquinoline derivatives for biological screening. The combination of the rigid cyclopropyl group and the reactive chloro substituent makes this compound a promising starting material for the synthesis of new chemical entities with potential therapeutic applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10ClN |

|---|---|

Molecular Weight |

203.67 g/mol |

IUPAC Name |

3-chloro-1-cyclopropylisoquinoline |

InChI |

InChI=1S/C12H10ClN/c13-11-7-9-3-1-2-4-10(9)12(14-11)8-5-6-8/h1-4,7-8H,5-6H2 |

InChI Key |

ZJNIIEXNBADMON-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC(=CC3=CC=CC=C32)Cl |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 3 Chloro 1 Cyclopropylisoquinoline and Analogues

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 3-Chloro-1-cyclopropylisoquinoline suggests several strategic disconnections. The primary approach involves disconnecting the two substituents, the chloro group at C3 and the cyclopropyl (B3062369) group at C1, from a pre-formed isoquinoline (B145761) or a precursor ring system.

One logical pathway is to first construct the 1-cyclopropylisoquinoline (B13693837) core and then introduce the chloro substituent at the C3 position. This would involve a C-H activation/chlorination step or the conversion of a C3-functionalized intermediate. Alternatively, a 3-chloroisoquinoline (B97870) core could be synthesized first, followed by the introduction of the cyclopropyl group at C1, likely via a cross-coupling reaction.

A more convergent approach would involve the cyclization of a suitably substituted acyclic precursor that already contains the necessary carbon framework for the cyclopropyl group and a precursor for the chloro group. For instance, a phenethylamine (B48288) derivative bearing a cyclopropylcarbonyl moiety could undergo cyclization, followed by chlorination. This leads to the exploration of classical isoquinoline synthesis strategies.

Classical Isoquinoline Synthesis Strategies Applicable to Substituted Systems

Several classical name reactions provide robust pathways to the isoquinoline core. Their applicability to a C1-substituted system like this compound often requires modification of the standard procedures or the use of specifically designed starting materials.

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the acid-catalyzed intramolecular cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline. jk-sci.comwikipedia.org This intermediate can then be oxidized to the corresponding isoquinoline.

To generate a 1-cyclopropyl substituted isoquinoline, the requisite starting material would be N-[2-(phenyl)ethyl]cyclopropanecarboxamide. This amide is formed by the reaction of a phenethylamine with cyclopropanecarbonyl chloride or a related activated derivative. The cyclization is typically promoted by a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) under reflux conditions. wikipedia.orgquimicaorganica.orgorganic-chemistry.org The presence of electron-donating groups on the aromatic ring of the phenethylamine facilitates this electrophilic aromatic substitution. jk-sci.com The resulting 1-cyclopropyl-3,4-dihydroisoquinoline can then be aromatized using an oxidizing agent like palladium on carbon (Pd/C) to yield 1-cyclopropylisoquinoline. quimicaorganica.org

Table 1: Key Aspects of the Bischler-Napieralski Reaction for 1-Cyclopropylisoquinoline Synthesis

| Step | Description | Reagents | Intermediate/Product |

| 1. Amide Formation | Acylation of phenethylamine. | Phenethylamine, Cyclopropanecarbonyl chloride | N-[2-(phenyl)ethyl]cyclopropanecarboxamide |

| 2. Cyclization | Intramolecular electrophilic substitution. | POCl₃, P₂O₅ | 1-Cyclopropyl-3,4-dihydroisoquinoline |

| 3. Aromatization | Oxidation of the dihydroisoquinoline. | Pd/C, heat | 1-Cyclopropylisoquinoline |

A significant side reaction can be the retro-Ritter reaction, which forms a styrene (B11656) derivative. jk-sci.comorganic-chemistry.org This can sometimes be mitigated by using nitriles as solvents. jk-sci.com

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. name-reaction.comwikipedia.org To achieve a 1-cyclopropyl substituent, the carbonyl component would need to be cyclopropanecarboxaldehyde.

The reaction begins with the formation of a Schiff base (iminium ion intermediate) between the phenethylamine and cyclopropanecarboxaldehyde. name-reaction.comyoutube.com Subsequent intramolecular electrophilic attack of the aromatic ring onto the iminium carbon leads to the formation of the 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline (B173594) product. name-reaction.com Aromatization to the fully aromatic isoquinoline requires a subsequent oxidation step, which can be more challenging from the tetrahydroisoquinoline state compared to the dihydroisoquinoline from the Bischler-Napieralski reaction. While highly effective for electron-rich aromatic systems like indoles, the reaction with less nucleophilic phenyl groups may require stronger acids and higher temperatures. wikipedia.org

The Pictet-Gams reaction, a variant of the Bischler-Napieralski synthesis, uses β-hydroxy-β-phenethylamides to directly yield the aromatic isoquinoline, avoiding a separate oxidation step. wikipedia.orgquimicaorganica.org

The traditional Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from a benzaldehyde (B42025) and an aminoacetaldehyde acetal, to produce an isoquinoline. organicreactions.orgchemistry-reaction.com This method typically yields isoquinolines that are unsubstituted at the C1 position. quimicaorganica.org

However, important modifications have been developed to allow for substitution at C1. The Schlittler-Muller modification utilizes a substituted benzylamine (B48309) condensed with glyoxal (B1671930) hemiacetal to provide C1-substituted isoquinolines. thermofisher.comchem-station.com To apply this to the target molecule, one would need to start with a (cyclopropyl)(phenyl)methanamine, which is less straightforward. A more direct, though often low-yielding, approach has been to use aromatic ketones instead of aldehydes in the initial condensation, but this has met with limited success. quimicaorganica.org Therefore, for synthesizing a 1-cyclopropyl derivative, the Pomeranz-Fritsch reaction is generally less suitable than the Bischler-Napieralski approach.

Modern Approaches for Functionalized Isoquinoline Synthesis

Once the 1-cyclopropylisoquinoline core is established, or if a 3-chloroisoquinoline precursor is used, modern functionalization techniques are required to introduce the chloro substituent at the C3 position.

The introduction of a chlorine atom at the C3 position of an isoquinoline ring can be achieved through several methods, often involving the activation of the position via an N-oxide or the conversion of an isoquinolone.

From Isoquinoline N-Oxides: A common and effective method is the reaction of an isoquinoline N-oxide with a chlorinating agent. The parent isoquinoline (or 1-cyclopropylisoquinoline) can be oxidized to the corresponding N-oxide using reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. preprints.org The N-oxide can then be treated with reagents such as phosphoryl chloride (POCl₃) or a combination of triphenylphosphine (B44618) (PPh₃) and trichloroacetonitrile (B146778) (Cl₃CCN) to regioselectively introduce a chlorine atom. researchgate.net This approach often provides good yields and selectivity.

From Isoquinolin-3(2H)-ones (Isocarbostyrils): A robust method for synthesizing 3-chloroisoquinolines involves the chlorination of the corresponding 3-isoquinolone. The synthesis of a 1-cyclopropyl-isoquinolin-3(2H)-one would be the initial step. This can be achieved through various modern annulation protocols. mdpi.comorganic-chemistry.org Once the 1-cyclopropyl-3-isoquinolone is obtained, it can be readily converted to this compound by treatment with a strong chlorinating agent like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅).

Direct Chlorination: Direct C-H chlorination of the isoquinoline ring is also possible but can suffer from a lack of regioselectivity. Electrophilic chlorination of isoquinoline itself typically yields 5-chloroisoquinoline. Achieving selective chlorination at the C3 position via direct methods is challenging and often requires specialized directing groups or catalytic systems.

Table 2: Comparison of Chlorination Strategies for the Isoquinoline Core

| Method | Precursor | Key Reagents | Advantages | Disadvantages |

| From N-Oxide | Isoquinoline N-Oxide | POCl₃ or PPh₃/Cl₃CCN | Good regioselectivity, mild conditions possible. researchgate.net | Requires an additional oxidation step. |

| From Isoquinolone | Isoquinolin-3(2H)-one | POCl₃, PCl₅ | High-yielding conversion. | Requires synthesis of the isoquinolone precursor. |

| Direct Chlorination | Isoquinoline | Various chlorinating agents | Atom economical. | Often lacks regioselectivity for the C3 position. |

Methods for Incorporating Cyclopropyl Moieties (e.g., C-H alkylation, specific cyclizations)

The cyclopropyl group is a valuable structural motif in medicinal chemistry, known for enhancing metabolic stability, potency, and selectivity by introducing conformational rigidity. acs.org Its incorporation into a molecule like this compound can be achieved either by building the isoquinoline ring from a cyclopropyl-containing precursor or by adding the cyclopropyl group to a pre-formed isoquinoline scaffold.

Several synthetic strategies are available for introducing cyclopropyl moieties:

Catalytic Cyclopropanation: One of the most common methods involves the reaction of an alkene with a carbene source, often mediated by a transition metal catalyst. For instance, an alkene precursor could be cyclopropanated using ethyl diazoacetate (EDA) in the presence of a rhodium or copper catalyst. acs.org More advanced methods utilize engineered enzymes, such as carbene transferases, which can perform cyclopropanation with high levels of stereoselectivity. acs.org This biocatalytic approach is particularly valuable for producing specific stereoisomers of chiral molecules. acs.org

Use of Cyclopropyl Building Blocks: A straightforward approach is to use simple, commercially available molecules that already contain the cyclopropyl ring. brockport.edu For example, cyclopropanecarbonyl chloride or cyclopropylamine (B47189) could serve as starting materials in a multi-step synthesis that ultimately builds the isoquinoline ring around them. This method modularly incorporates the desired group from the outset.

Nucleophilic Ring Opening: The ring-opening of cyclopropenones with nucleophiles can generate linear intermediates that contain the cyclopropyl functionality, which can then be used in further synthetic steps. acs.org

A biocatalytic platform has been developed for the stereodivergent cyclopropanation of unsaturated N-heterocycles to produce azaspiro[2.y]alkanes, which are compounds featuring a cyclopropane (B1198618) ring fused to a nitrogen-containing ring at a quaternary carbon. acs.org This method uses engineered protoglobin enzymes to catalyze the reaction, offering high yields and excellent control over the product's stereochemistry (diastereomeric and enantiomeric ratios). acs.org Such a strategy could be adapted to create chiral cyclopropyl-containing precursors for isoquinoline synthesis.

Multi-Component Reactions for Substituted Isoquinolines

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. beilstein-journals.orgrsc.org This approach offers significant advantages in terms of operational simplicity, atom economy, and the ability to rapidly generate libraries of structurally diverse molecules. beilstein-journals.orgrsc.org MCRs are particularly well-suited for synthesizing polysubstituted heterocyclic systems like isoquinolines. iau.ir

One of the most versatile MCRs for isoquinoline synthesis involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. harvard.edu This method allows for the convergent assembly of up to four components in a single operation, providing a rapid route to highly substituted and structurally diverse isoquinolines. harvard.edu The initial condensation is followed by trapping with various electrophiles, allowing for further diversification of the isoquinoline core. harvard.edu

Other notable MCRs include:

Groebke–Blackburn–Bienaymé (GBB) Reaction: This reaction can be used to synthesize the imidazo[1,2-a]pyridine (B132010) ring, which can then be further elaborated into fused isoquinolinone systems through subsequent reactions like intramolecular Diels-Alder (IMDA) and aromatization. beilstein-journals.orgnih.gov

Isatin-Based MCR: A three-component reaction involving an isatin, a tetrahydroisoquinoline (THIQ), and a terminal alkyne can produce complex fused heterocyclic systems like 5,6-dihydropyrrolo[2,1-a]isoquinolines. acs.org The reaction proceeds through the formation of a spirooxindole intermediate. acs.org

The table below summarizes key features of selected multi-component reactions used for synthesizing isoquinoline analogues.

| MCR Type | Key Reactants | Catalyst/Conditions | Product Type | Citation |

| Imine-Nitrile Condensation | o-Tolualdehyde imine, Nitrile, Electrophile | n-BuLi/LiTMP, THF, -78°C | Polysubstituted Isoquinolines | harvard.edu |

| GBB-IMDA Sequence | Aldehyde, Aminopyridine, Isocyanide | Scandium(III) triflate, then AlCl₃, 180°C | Imidazopyridine-fused Isoquinolinones | beilstein-journals.orgnih.gov |

| Isatin-THIQ-Alkyne MCR | Isatin, Tetrahydroisoquinoline, Terminal Alkyne | Benzoic Acid, 80°C | N-substituted 5,6-Dihydropyrrolo[2,1-a]isoquinolines | acs.org |

These MCR strategies highlight the modularity and efficiency with which complex isoquinoline scaffolds can be assembled, making them ideal for creating analogues of this compound by choosing appropriate starting materials.

Stereoselective Synthesis Approaches for Chiral Isoquinoline Derivatives

The synthesis of single enantiomers of chiral molecules is of paramount importance, as different stereoisomers can have vastly different biological activities. Stereoselective synthesis aims to produce a specific stereoisomer of a product. youtube.com This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials.

For isoquinoline derivatives, several stereoselective methods have been developed:

Tandem Carbopalladation/Suzuki-Miyaura Coupling: This sequence has been used to stereoselectively synthesize highly substituted isoquinolinones that contain exocyclic tetrasubstituted alkenes. nih.gov The method provides polycyclic compounds with high functionalization in good to excellent yields. nih.gov

Proline-Catalyzed Asymmetric α-Hydrazination: This has been employed as a key step in the asymmetric total synthesis of C-1 substituted tetrahydroisoquinoline natural products. rsc.org The process starts with an aldehyde which undergoes asymmetric α-hydrazination, followed by cyclization to form the chiral tetrahydroisoquinoline core. rsc.org

General Asymmetric Catalysis: The principles of asymmetric catalysis can be broadly applied. For example, chiral N-Heterocyclic Carbene (NHC) ligands are being explored for copper-catalyzed asymmetric transformations, which could be adapted for the synthesis of chiral isoquinoline precursors. brockport.edu Similarly, the development of chiral dihydroxy-bisquinazoline-dione derivatives provides new catalysts for potential applications in asymmetric synthesis. researchgate.net

These approaches underscore the progress in controlling stereochemistry during the synthesis of complex heterocyclic molecules, which is essential for preparing optically active analogues of this compound. nih.gov

Purification and Isolation Techniques for Substituted Isoquinolines

After synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, byproducts, and catalyst residues. Therefore, effective purification and isolation are critical steps to obtain the target molecule in high purity. rsc.org A variety of standard and advanced techniques are employed for the purification of isoquinoline derivatives. nih.gov

Commonly used techniques include:

Flash Column Chromatography: This is the most widely used method for purifying organic compounds in a research setting. It involves separating compounds based on their differential adsorption to a stationary phase (typically silica (B1680970) gel) while being eluted by a mobile phase (a solvent or mixture of solvents). harvard.edu It is effective for separating products from reaction mixtures with different polarities.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is used for both analytical purposes (to check purity) and preparative purposes (to isolate pure compounds). nih.gov Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is very common. nih.gov

Crystallization: This technique is used to purify solid compounds. It relies on the principle that the solubility of a compound in a solvent changes with temperature. A crude solid is dissolved in a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solution. researchgate.net Fractional crystallization can be used to separate isoquinoline from quinoline (B57606) by exploiting the different solubilities of their acid sulfate (B86663) or phosphate (B84403) salts. researchgate.net

Distillation: For liquid compounds, distillation is a primary purification method. It separates components of a liquid mixture based on differences in their boiling points. Isoquinoline itself can be purified from wash oil (a fraction of coal tar) by distillation. researchgate.net

The table below summarizes these common purification techniques.

| Technique | Principle of Separation | Typical Application | Citation |

| Flash Chromatography | Differential adsorption on a solid stationary phase. | Routine purification of solid and non-volatile liquid products from synthesis. | harvard.edu |

| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase under high pressure. | Purity analysis and isolation of high-purity compounds. | nih.gov |

| Crystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of solid compounds; separation of isomers. | researchgate.net |

| Distillation | Difference in boiling points of liquid components. | Purification of liquid products or removal of volatile solvents. | researchgate.net |

The choice of purification method depends on the physical properties of the target isoquinoline derivative (solid vs. liquid, polarity, volatility) and the nature of the impurities present in the crude mixture. nih.govresearchgate.net

Iii. Chemical Reactivity and Derivatization of 3 Chloro 1 Cyclopropylisoquinoline

Reactivity of the Chloro Group (e.g., nucleophilic substitution reactions)

The chlorine atom at the 3-position of the isoquinoline (B145761) nucleus is a versatile handle for introducing a wide array of functional groups through nucleophilic substitution reactions. The electron-withdrawing effect of the ring nitrogen enhances the electrophilicity of the carbon atom bonded to the chlorine, facilitating attack by nucleophiles. This reactivity is a cornerstone of modifying the isoquinoline core.

These reactions typically proceed via a dissociative (SN1) or associative (SNAr) mechanism, depending on the substrate, nucleophile, and reaction conditions. libretexts.org In the SN1 pathway, the departure of the chloride ion generates a carbocation intermediate, which is then attacked by the nucleophile. libretexts.org Common nucleophiles employed in the substitution of chloro-heteroaromatics include amines, alkoxides, and thiols, leading to the formation of amino, alkoxy, and thioether derivatives, respectively. The specific conditions, such as temperature, solvent, and the potential use of a catalyst (e.g., a copper or palladium complex), can be optimized to achieve high yields and selectivity for the desired substituted product.

Reactions Involving the Cyclopropyl (B3062369) Moiety (e.g., ring opening under specific conditions, stability under reaction conditions)

The cyclopropyl group is a common motif in medicinal chemistry, often introduced to enhance metabolic stability and potency by providing a rigid, three-dimensional structure. hyphadiscovery.comscientificupdate.com The high C-H bond dissociation energy of the cyclopropyl ring generally makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com

Despite its general stability, the inherent ring strain of the cyclopropane (B1198618) skeleton (approximately 27 kcal/mol) allows it to undergo ring-opening reactions under specific, often forcing, conditions. nih.gov These transformations are not typically observed under standard synthetic conditions but represent potential, and sometimes unintended, reaction pathways.

Radical Reactions : The cyclopropyl ring can open in the presence of radical initiators. For instance, a radical adding to a substituent on the ring can induce homolytic cleavage of a C-C bond within the ring, leading to a linear alkyl radical. nih.gov

Electrophilic Opening : Strong electrophiles can attack the cyclopropane ring, leading to cleavage. This process often requires Lewis acid catalysis to activate the electrophile and facilitate the ring-opening cascade. rsc.org

Reductive Cleavage : Reductions using dissolving metals, such as lithium in liquid ammonia, can lead to the reductive opening of cyclopropane rings, particularly when an activating group like a ketone is present. core.ac.uk

Under the typical conditions used for nucleophilic substitution or cross-coupling at the 3-position, the cyclopropyl group at the 1-position is expected to remain intact, serving as a stable structural element.

Functional Group Transformations and Further Derivatization Strategies (e.g., coupling reactions, oxidation, reduction)

Beyond simple substitution, the 3-chloro-1-cyclopropylisoquinoline scaffold can be elaborated using a variety of modern synthetic methods. The chloro group is particularly well-suited for carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling. researchgate.net These reactions provide powerful tools for building molecular complexity. mdpi.comsigmaaldrich.com

Coupling Reactions : The chloro group serves as an excellent electrophilic partner in numerous cross-coupling reactions, including Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), and Buchwald-Hartwig amination (with amines). researchgate.netsigmaaldrich.comnih.gov These methods allow for the introduction of aryl, heteroaryl, alkyl, alkynyl, and amino substituents at the 3-position.

Oxidation : The isoquinoline ring itself is generally resistant to oxidation. pharmaguideline.com Under vigorous conditions, such as with strong oxidizing agents, the ring system can undergo cleavage, typically leading to degradation products like phthalic acid and pyridine-dicarboxylic acids. pharmaguideline.comthieme-connect.de Such harsh conditions would likely not be compatible with the cyclopropyl group.

Reduction : The isoquinoline core can be reduced to form dihydro- or tetrahydroisoquinoline derivatives using various reducing agents. pharmaguideline.com Catalytic hydrogenation (e.g., with H₂ and a metal catalyst like Pd or Pt) or chemical reduction (e.g., with sodium borohydride) can be employed, with the specific outcome depending on the chosen reagent and conditions.

Palladium-Catalyzed Cross-Coupling Reactions for Isoquinoline Modification (e.g., Heck reactions)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for modifying aryl and heteroaryl halides. mdpi.com The Heck reaction, in particular, allows for the direct arylation or vinylation of alkenes. wikipedia.orgorganic-chemistry.org For this compound, the Heck reaction provides a direct route to introduce alkenyl substituents at the 3-position, creating a new carbon-carbon bond. wikipedia.org

The reaction involves the coupling of the chloro-isoquinoline with an alkene in the presence of a palladium catalyst and a base. libretexts.org The catalytic cycle is generally understood to proceed through several key steps:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-chlorine bond of the isoquinoline to form a Pd(II) complex. libretexts.org

Migratory Insertion : The alkene coordinates to the palladium center, followed by insertion into the palladium-isoquinoline bond. libretexts.org

β-Hydride Elimination : A hydrogen atom from the adjacent carbon is eliminated, reforming the alkene double bond in the product and generating a palladium-hydride species. libretexts.org

Reductive Elimination : The base regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue. libretexts.org

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction. While aryl chlorides can be more challenging substrates than bromides or iodides, specialized ligands have been developed to facilitate these transformations efficiently. nih.gov

Table 1: Typical Components for a Heck Cross-Coupling Reaction

| Component | Example | Role in Reaction | Citation |

| Aryl Halide | This compound | The electrophilic coupling partner. | wikipedia.org |

| Alkene | Styrene (B11656), n-Butyl acrylate | The nucleophilic partner that becomes substituted. | organic-chemistry.org |

| Palladium Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | The metal catalyst that facilitates the reaction cycle. | wikipedia.org |

| Ligand | Triphenylphosphine (B44618) (PPh₃), BINAP | Stabilizes the palladium center and influences reactivity and selectivity. | wikipedia.orglibretexts.org |

| Base | Triethylamine (Et₃N), Potassium carbonate (K₂CO₃) | Neutralizes the hydrogen halide produced and aids in catalyst regeneration. | nih.govwikipedia.org |

| Solvent | Dimethylformamide (DMF), Acetonitrile (MeCN) | Solubilizes reactants and influences reaction rate and temperature. | youtube.com |

This reaction, along with other palladium-catalyzed methods like the Suzuki-Miyaura and Sonogashira couplings, transforms this compound from a simple heterocycle into a versatile building block for the synthesis of complex molecular architectures. sigmaaldrich.comrsc.org

Iv. Biological Activities and Mechanistic Studies of Isoquinoline Derivatives Relevant to 3 Chloro 1 Cyclopropylisoquinoline Pre Clinical Focus

General Pharmacological Relevance of Isoquinoline (B145761) Scaffold

The isoquinoline scaffold is a fundamental structural motif found in a wide array of natural and synthetic compounds that exhibit significant pharmacological properties. nih.govnuph.edu.ua These derivatives are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govrsc.org

Anti-inflammatory Properties: Isoquinoline alkaloids have been traditionally used for their anti-inflammatory effects. nih.gov Certain isoquinoline derivatives have demonstrated the ability to inhibit the production of inflammatory mediators. For instance, some 3-substituted isoquinoline scaffolds have shown anti-inflammatory effects by inhibiting tumor necrosis factor-alpha (TNF-α). nih.gov

Antimicrobial Activity: The isoquinoline core is present in compounds with notable antimicrobial properties. nih.gov For example, specific isoquinoline derivatives with 4-methoxy phenyl substitutions at the C-3 and C-4 positions have exhibited significant antifungal activity against strains of A. niger and C. albicans. nih.gov

Anticancer Properties: A significant area of research has been the anticancer potential of isoquinoline and quinoline (B57606) derivatives. nih.gov These compounds can induce cell cycle arrest, apoptosis, and autophagy, leading to cancer cell death. nih.goveurekaselect.com The mechanisms behind these effects may involve binding to nucleic acids, inhibiting enzymes crucial for cancer cell proliferation, or through epigenetic modulation. nih.gov For example, the natural isoquinoline alkaloid sanguinarine (B192314) has been identified as a potent inhibitor of anti-apoptotic proteins like Bcl-xL, and synthetic aryl-isoquinolines have shown promise as anti-glioblastoma agents. eurekaselect.com

Structure-Activity Relationship (SAR) Studies for Substituted Isoquinolines and Quinoline Analogs

The biological activity of isoquinoline and quinoline derivatives is highly dependent on the nature and position of their substituents. Structure-activity relationship (SAR) studies are crucial for understanding how different chemical groups influence the pharmacological properties of these compounds.

The introduction of halogen atoms, such as chlorine, bromine, and fluorine, into the isoquinoline or quinoline ring can significantly modulate biological activity. nih.goveurochlor.org Halogenation can affect a molecule's lipophilicity, electronic properties, and binding affinity to biological targets. nih.goveurochlor.org

Modulation of Receptor Affinity: In a study of halogenated 1-benzyl-tetrahydroisoquinolines, the presence and position of halogens on the benzyl (B1604629) ring were found to be important factors in modulating affinity for dopamine (B1211576) receptors. nih.govresearchgate.net

Enhancement of Inhibitory Activity: For some 1-phenyl-3,4-dihydroisoquinoline (B1582135) derivatives developed as phosphodiesterase 4 (PDE4) inhibitors, the attachment of a halogen atom at the ortho-position of the phenyl ring was found to enhance inhibitory activity. nih.gov Similarly, 7-fluoro and 6-chloro isoquinoline derivatives have shown significant inhibitory activity against PDE4B. nih.gov

Cytotoxic Activity: The presence of a chlorine atom is a feature in many biologically active compounds, and its introduction can substantially improve biological activity. eurochlor.org In a series of novel chloroquinoline derivatives, several compounds exhibited significant cytotoxic activity against various cancer cell lines. nih.gov However, it is important to note that in some cases, chlorination can also diminish or abolish biological activity. eurochlor.org

The cyclopropyl (B3062369) group is a versatile structural element in medicinal chemistry that can significantly influence a molecule's biological and pharmacokinetic profile. researchgate.netacs.orgnih.govscientificupdate.com

Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This can lead to increased metabolic stability and a longer half-life of a drug. hyphadiscovery.com For instance, the cyclopropyl ring in pitavastatin (B1663618) helps divert metabolism away from CYP3A4. hyphadiscovery.com

Conformational Restriction: The rigid nature of the cyclopropyl group can lock a molecule into a specific conformation. researchgate.netacs.orgnih.gov This conformational restriction can lead to more favorable binding to a biological target, enhancing potency and reducing off-target effects. researchgate.netacs.orgnih.gov

Potency and Permeability: The unique electronic properties of the cyclopropyl ring, including its enhanced pi-character, can contribute to increased potency. researchgate.netacs.orgnih.gov It can also influence properties like brain permeability and plasma clearance. researchgate.netacs.org

The position of substituents on the isoquinoline ring plays a critical role in determining the biological activity of the resulting derivative. amerigoscientific.com

Influence of Electron-Donating and Electron-Withdrawing Groups: The electronic nature of substituents can significantly alter the reactivity and biological interactions of the isoquinoline core. nuph.edu.uaamerigoscientific.com Electron-donating groups can enhance the nucleophilicity of the isoquinoline, while electron-withdrawing groups can decrease it. amerigoscientific.com

Impact on Rearrangement and Activity: In the synthesis of 1,7/8-substituted isoquinolines, the electronic effect of substituents at positions 1 and 8 was found to direct the outcome of dehydrogenation reactions. rsc.org Strong electron-donating groups favored the formation of rearranged 1,7-substituted products. rsc.org

SAR in Specific Derivatives: For 1-phenyl-3,4-dihydroisoquinoline amides as PDE4 inhibitors, SAR analysis showed that substitution at the ortho-position of the C-3 side chain phenyl ring was beneficial for enhancing inhibitory activity and selectivity. nih.gov In another study on 8-hydroxyquinolines, the position of substituents and their electronic effects were found to be important for biological activity, sometimes more so than lipophilicity. nih.gov

Investigation of Biological Targets and Pathways (Pre-clinical, Non-human)

Preclinical studies have identified several key enzymes as potential targets for isoquinoline and quinoline derivatives.

DNA Gyrase and Topoisomerase IV: These bacterial type II topoisomerases are essential for DNA replication and are validated targets for antibacterial agents. nih.govyoutube.com A novel class of isoquinoline sulfonamides has been identified as allosteric inhibitors of DNA gyrase, demonstrating activity against fluoroquinolone-resistant bacteria. nih.gov These inhibitors bind to a hydrophobic pocket in the GyrA subunit, representing a distinct mode of action. nih.gov

Phosphodiesterase 4 (PDE4): PDE4 enzymes are crucial in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in inflammatory pathways. nih.govtandfonline.com Inhibition of PDE4 is a therapeutic strategy for inflammatory diseases. nih.govtandfonline.com Novel 1-phenyl-3,4-dihydroisoquinoline derivatives have been developed as potent and selective PDE4 inhibitors. nih.gov The PDE4B subtype, in particular, is a target for isoquinoline-based inhibitors for its anti-inflammatory and antifibrotic effects. researchgate.net

Dipeptidyl Peptidase-IV (DPP-IV): DPP-IV is a serine protease that inactivates incretin (B1656795) hormones, which are important for regulating blood glucose levels. nih.govmdpi.com Inhibition of DPP-IV is a major therapeutic approach for type 2 diabetes. mdpi.comsigmaaldrich.com Aryl-substituted pyrido[2,1-a]isoquinolines have been identified as potent DPP-IV inhibitors. nih.gov SAR studies on isoindoline (B1297411) class DPP-IV inhibitors have also led to the discovery of highly potent and selective compounds. researchgate.net

Interactive Data Tables

Table 1: Pharmacological Relevance of the Isoquinoline Scaffold

| Category | Description | Key Findings | Citations |

| Anti-inflammatory | Used in traditional medicine for inflammation. | Inhibition of TNF-α by 3-substituted isoquinolines. | nih.gov, nih.gov |

| Antimicrobial | Active against various microbes. | 4-methoxy phenyl substituted isoquinolines show significant antifungal activity. | nih.gov, nih.gov |

| Anticancer | Induces cancer cell death through multiple mechanisms. | Sanguinarine inhibits Bcl-xL; aryl-isoquinolines show anti-glioblastoma potential. | nih.gov, nih.gov, eurekaselect.com |

Table 2: Influence of Halogen Substituents on Biological Activity

| Derivative Class | Halogen Effect | Example | Citations |

| 1-Benzyl-tetrahydroisoquinolines | Modulates dopamine receptor affinity. | Halogen position on the benzyl ring is crucial for affinity. | nih.gov, researchgate.net |

| 1-Phenyl-3,4-dihydroisoquinolines | Enhances PDE4 inhibitory activity. | Ortho-halogen on the phenyl ring improves activity. | nih.gov |

| Chloroquinolines | Can increase cytotoxic activity. | Certain chloroquinoline derivatives are active against cancer cell lines. | nih.gov |

Table 3: Impact of the Cyclopropyl Moiety

| Property | Effect of Cyclopropyl Group | Mechanism | Citations |

| Metabolic Stability | Increased | High C-H bond energy reduces susceptibility to CYP450 oxidation. | hyphadiscovery.com |

| Conformation | Restricted | Rigid structure locks the molecule in a favorable binding conformation. | researchgate.net, acs.org, nih.gov |

| Potency | Enhanced | Favorable electronic properties and conformational restriction. | researchgate.net, acs.org, nih.gov |

Table 4: Enzyme Inhibition by Isoquinoline and Quinoline Derivatives

| Enzyme Target | Derivative Class | Key Findings | Citations |

| DNA Gyrase/Topoisomerase IV | Isoquinoline sulfonamides | Allosteric inhibition of DNA gyrase with a novel mode of action. | nih.gov |

| Phosphodiesterase 4 (PDE4) | 1-Phenyl-3,4-dihydroisoquinolines | Potent and selective inhibition, particularly of the PDE4B subtype. | nih.gov, researchgate.net |

| Dipeptidyl Peptidase-IV (DPP-IV) | Aryl-substituted pyrido[2,1-a]isoquinolines | Potent inhibition, relevant for type 2 diabetes treatment. | nih.gov |

Receptor Modulation (e.g., GPR84)

The interaction of isoquinoline derivatives with G protein-coupled receptors (GPCRs) represents an active area of investigation. While the broader class of isoquinolines has been studied for its effects on various GPCRs, specific modulation of GPR84 by compounds structurally related to 3-Chloro-1-cyclopropylisoquinoline is a more specialized field. GPR84 is recognized as a pro-inflammatory receptor, primarily activated by medium-chain fatty acids. nih.govnih.gov

A notable example of an isoquinoline-containing compound that acts on GPR84 is GLPG1205, a known antagonist. This compound, with its complex pyrimido[6,1-a]isoquinolin-4-one core, has been investigated in pre-clinical models of inflammatory and fibrotic diseases. nih.gov Although GLPG1205 itself is not a simple isoquinoline derivative, its structure highlights the potential for the isoquinoline scaffold to be incorporated into potent GPR84 modulators. It is important to note that while some isoquinoline-based derivatives have been identified as allosteric ligands for other GPCRs, such as the glucagon (B607659) receptor subfamily, the systematic exploration of simpler isoquinoline derivatives as GPR84 modulators is still an emerging area of research. nih.gov

Interference with Cellular Processes

Isoquinoline derivatives have been shown to exert their biological effects by interfering with fundamental cellular processes, including DNA replication, apoptosis, cell cycle arrest, and cell migration.

Apoptosis and Cell Cycle Arrest: A significant body of research has focused on the pro-apoptotic and cell cycle-disrupting activities of isoquinoline derivatives in cancer cells. For instance, certain novel isoquinoline derivatives have been demonstrated to induce apoptosis in ovarian cancer cells by down-regulating Inhibitor of Apoptosis Proteins (IAPs) such as XIAP, cIAP-1, and survivin. researchgate.net This down-regulation leads to the activation of caspases, key executioners of apoptosis. researchgate.net

In neuroendocrine prostate cancer cells, a lycobetaine-derived isoquinoline derivative, compound 46 , was found to induce G1 cell cycle arrest and apoptosis in a dose-dependent manner. bioworld.com Similarly, the isoquinoline-like alkaloid crebanine (B1669604) has been shown to cause G1-phase cell-cycle arrest and promote apoptosis in renal cell carcinoma by affecting the expression of cyclins and cyclin-dependent kinases. mdpi.com Furthermore, some isoquinoline analogues act as dual inhibitors of tubulin polymerization and V-ATPase, leading to apoptosis and immunogenic cell death. nih.gov

DNA Interaction: The ability of isoquinoline alkaloids to interact with DNA is another mechanism underlying their cellular effects. Compounds like berberine (B55584) and palmatine, which contain the isoquinoline skeleton, are known to bind to DNA, potentially interfering with DNA replication and transcription. nih.gov Some synthetic isoquinoline derivatives have also been designed to target DNA topoisomerases, enzymes crucial for managing DNA topology during replication. nih.gov

Cell Migration: The migration of cells is a critical process in both normal physiology and disease, particularly in cancer metastasis and inflammation. Certain isoquinoline-1-carboxamide (B73039) derivatives have been found to inhibit the migration of microglial cells, which are involved in neuroinflammation. researchgate.net This inhibition is mediated through the suppression of the MAPKs/NF-κB signaling pathway. researchgate.net

In Vitro and In Vivo (Non-human) Pre-clinical Models for Activity Evaluation

The biological activities of isoquinoline derivatives have been extensively evaluated in a variety of pre-clinical models, providing crucial data on their potential as therapeutic agents.

Antimicrobial Activity Studies

The isoquinoline scaffold is present in numerous natural and synthetic compounds with demonstrated antimicrobial properties.

Antibacterial Activity: Novel alkynyl isoquinolines have shown potent bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). liminalbiosciences.com For example, 1-(1-Chloro-4-methyl-3-isoquinolinoyl)-2-(5-nitro-2-furfurylidene) hydrazine (B178648) exhibited a minimum inhibitory concentration (MIC) of 0.78 µg/ml against several S. aureus strains. Other studies have synthesized tricyclic isoquinoline derivatives that interfere with bacterial DNA gyrase and topoisomerase IV activity. nih.gov

Antifungal Activity: Several isoquinoline derivatives have also been assessed for their antifungal efficacy. Aminoalkyl 1H-benzo[de]isoquinoline-1,3(2H)-diones have demonstrated activity against Candida albicans. The aforementioned 1-(1-Chloro-4-methyl-3-isoquinolinoyl)-2-(5-nitro-2-furfurylidene) hydrazine also displayed moderate antifungal activity.

Anticancer Activity Studies

The cytotoxic effects of isoquinoline derivatives against various tumor cell lines are well-documented.

Cytotoxicity in Tumor Cell Lines: A wide array of isoquinoline derivatives has been synthesized and tested for their ability to kill cancer cells. For example, two novel isoquinoline derivatives, B01002 and C26001 , exhibited significant antiproliferative activity against the human ovarian cancer cell line SKOV3, with IC50 values of 7.65 and 11.68 µg/mL, respectively. nih.govresearchgate.net In another study, aminoisoquinoline-5,8-quinones derived from L-alanine, L-leucine, and L-phenylalanine showed promising cytotoxic activity against various cancer cell lines with IC50 values ranging from 0.5 to 6.25 µM. nih.gov

The natural product lycobetaine and its simplified isoquinoline derivative, compound 1 , displayed antiproliferative effects against the neuroendocrine prostate cancer cell line LASCPC-01. bioworld.com Further optimization led to compound 46 , which had a potent IC50 value of 0.47 µM against the same cell line. bioworld.com Pyrrolo[2,1-a]isoquinoline derivatives, such as lamellarins, have also shown potent cytotoxicity in the nanomolar range against a panel of tumor cells.

Cytotoxic Activity of Selected Isoquinoline Derivatives

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| B01002 | SKOV3 (Ovarian) | 7.65 µg/mL | nih.gov |

| C26001 | SKOV3 (Ovarian) | 11.68 µg/mL | nih.gov |

| Aminoisoquinoline-5,8-quinone (from L-alanine) | Various | 0.5 - 6.25 µM | nih.gov |

| Compound 46 (Lycobetaine derivative) | LASCPC-01 (Prostate) | 0.47 µM | bioworld.com |

| Lamellarin D | Various | 38–110 nM |

Anti-inflammatory and Other Pharmacological Investigations (pre-clinical)

The anti-inflammatory potential of isoquinoline derivatives has been explored in various pre-clinical settings.

Inhibition of Inflammatory Mediators: Chiral pyrazolo[1,5-a]isoquinoline derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, with IC50 values for the most promising compounds ranging from 20.76 to 47.8 µM. This anti-inflammatory effect is mediated, at least in part, by the downregulation of inducible nitric oxide synthase (iNOS). Similarly, isoquinoline-1-carboxamide derivatives suppressed the production of pro-inflammatory mediators like IL-6 and TNF-alpha in LPS-treated microglial cells. researchgate.net

In Vivo Anti-inflammatory Models: The in vivo anti-inflammatory activity of these compounds has been confirmed in animal models. For example, a pyrazolo isoquinoline derivative, compound 7h , exhibited a 64.4% inhibition of swelling in a xylene-induced ear edema model in mice at a dose of 10 mg/kg, an effect comparable to the standard drug celecoxib.

Anti-inflammatory Activity of Selected Isoquinoline Derivatives

| Compound Class/Derivative | Model | Effect | Reference |

|---|---|---|---|

| Chiral pyrazolo[1,5-a]isoquinolines | LPS-induced RAW 264.7 cells | Inhibition of NO production (IC50: 20.76 - 47.8 µM) | |

| Isoquinoline-1-carboxamides | LPS-treated BV2 microglial cells | Suppression of IL-6 and TNF-alpha | researchgate.net |

| Compound 7h (Pyrazolo isoquinoline) | Xylene-induced ear edema in mice | 64.4% inhibition of swelling |

V. Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a potential drug molecule (ligand) into the binding site of a target protein. Subsequent molecular dynamics (MD) simulations can then be used to study the stability of the ligand-protein complex over time, providing insights into the flexibility of the system and the nature of the intermolecular interactions.

For isoquinoline (B145761) derivatives, molecular docking studies have been instrumental in identifying potential biological targets. For instance, various isoquinoline alkaloids have been docked into the active sites of enzymes such as acetylcholinesterase and α-glycosidase, revealing key interactions that contribute to their inhibitory activity. researchgate.net These studies often show that the nitrogen atom of the isoquinoline ring can form crucial hydrogen bonds, while the fused benzene (B151609) ring can engage in hydrophobic interactions with the protein.

MD simulations on a docked complex of 3-Chloro-1-cyclopropylisoquinoline would provide a more dynamic picture. Researchers could analyze the trajectory of the simulation to assess the stability of the binding pose, the flexibility of the cyclopropyl (B3062369) group, and the persistence of key intermolecular interactions. Such simulations have been used to understand the behavior of complex biological systems, such as the interaction of lipids in a membrane. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can provide valuable information about a molecule's reactivity, stability, and spectroscopic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them (ΔE), dipole moment, and the distribution of electron density.

For quinoline (B57606) and isoquinoline systems, quantum chemical calculations have been used to understand their reactivity towards electrophilic and nucleophilic substitution reactions. imperial.ac.ukgcwgandhinagar.com The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring makes the heterocyclic ring less reactive towards electrophiles compared to the benzene ring. gcwgandhinagar.com

For this compound, DFT calculations could predict the regions of the molecule that are most susceptible to nucleophilic or electrophilic attack. The presence of the electronegative chlorine atom at the 3-position would significantly influence the electron distribution in the isoquinoline ring. The HOMO and LUMO energies would provide insights into the molecule's ability to donate or accept electrons, which is crucial for understanding its potential role in redox reactions or charge-transfer interactions with a biological target. Similar calculations on quinazoline (B50416) derivatives have been used to correlate electronic properties with corrosion inhibition efficiency.

Table 1: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Predicted Value/Information | Significance |

| HOMO Energy | Relates to the ability to donate electrons; higher energy suggests greater reactivity towards electrophiles. | |

| LUMO Energy | Relates to the ability to accept electrons; lower energy suggests greater reactivity towards nucleophiles. | |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. | |

| Dipole Moment | Provides information about the overall polarity of the molecule, influencing solubility and binding interactions. | |

| Electron Density Map | Visualizes the distribution of electrons, highlighting electron-rich and electron-deficient regions. |

Pharmacophore Modeling and Virtual Screening for Isoquinoline Derivatives

Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. nih.govyoutube.com Once a pharmacophore model is developed, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening, to identify new molecules that match the pharmacophore and are therefore likely to be active. nih.govresearchgate.netbates.edu

Pharmacophore models for various classes of compounds, including those with quinoline and isoquinoline scaffolds, have been successfully developed and used to identify novel inhibitors for a range of targets. nih.govnih.gov These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

A pharmacophore model based on a known active isoquinoline derivative could be used to screen for compounds with similar activity profiles. For this compound, a pharmacophore model could be generated based on its hypothetical binding mode in a target protein. This model would then be used to search for other compounds that present a similar arrangement of key features, potentially leading to the discovery of novel and diverse chemical scaffolds with the desired biological activity. Virtual screening approaches have been successfully applied to identify potential inhibitors for various diseases, including cancer and viral infections. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Analysis for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. bates.edu By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

QSAR studies on quinoline and isoquinoline derivatives have been conducted for various biological activities, including anti-HIV and anticancer activities. nih.govnih.gov These studies typically use a set of calculated molecular descriptors, which quantify various aspects of a molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.

For a series of derivatives of this compound, a QSAR study could be performed to understand how different substituents on the isoquinoline ring affect a particular biological activity. The resulting QSAR model could then be used to predict the activity of new derivatives and guide the design of more potent compounds. For example, a QSAR model might reveal that increasing the hydrophobicity of a particular substituent leads to an increase in activity, providing a clear direction for further optimization. The development of robust and predictive QSAR models is a key component of modern drug design. chalcogen.ronih.govcrpsonline.com

Vi. Analytical Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 3-Chloro-1-cyclopropylisoquinoline, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR spectra are utilized to identify the number of distinct proton environments and their connectivity. The aromatic protons of the isoquinoline (B145761) ring system typically appear in the downfield region of the spectrum, while the protons of the cyclopropyl (B3062369) group are found in the more shielded, upfield region. The chemical shifts and coupling constants of these protons are diagnostic for their specific positions within the molecule.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The number of signals corresponds to the number of unique carbon atoms. The chemical shifts are indicative of the electronic environment of each carbon, with carbons attached to the electronegative chlorine atom and those within the aromatic system appearing at characteristic downfield positions. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl, methylene, methine, and quaternary carbons.

2D-NMR techniques , including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for assembling the complete molecular structure. COSY experiments establish proton-proton couplings, revealing adjacent protons. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range correlations between protons and carbons, which is essential for connecting the cyclopropyl substituent to the isoquinoline core.

Mass Spectrometry (MS, High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization-Time of Flight (ESI-TOF))

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound.

Standard MS techniques provide the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum offers additional structural information, as the molecule breaks apart in a predictable manner upon ionization. The presence of a chlorine atom is often indicated by a characteristic isotopic pattern in the molecular ion peak, with the M+2 peak having an intensity of approximately one-third of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.

High-Resolution Mass Spectrometry (HRMS) , often coupled with techniques like Electrospray Ionization-Time of Flight (ESI-TOF), allows for the precise determination of the molecular formula. By measuring the mass with very high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the specific formula of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum would be expected to show characteristic absorption bands for the C-Cl stretching vibration, as well as vibrations associated with the aromatic isoquinoline ring and the cyclopropyl group. The C-H stretching and bending vibrations for both the aromatic and aliphatic protons would also be present. The fingerprint region of the spectrum provides a unique pattern that can be used for the identification of the compound.

Chromatographic Techniques (High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Thin-Layer Chromatography (TLC), Column Chromatography) for Purity Assessment and Separation

A variety of chromatographic techniques are essential for the purification and purity assessment of this compound.

Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of reactions and to get a preliminary indication of the purity of a sample. By spotting the compound on a TLC plate and developing it with an appropriate solvent system, the presence of impurities can be visualized.

Column Chromatography is a preparative technique used to separate and purify larger quantities of the compound from reaction mixtures or impurities. The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and eluent is critical for achieving good separation.

High-Performance Liquid Chromatography (HPLC) is a highly efficient analytical technique for determining the purity of this compound with high resolution and sensitivity. A suitable reversed-phase or normal-phase column and mobile phase can be developed to separate the target compound from any impurities. The purity is typically determined by the area percentage of the main peak in the chromatogram.

Vii. Future Research Directions and Potential Research Applications

Design and Synthesis of Novel Analogues for Enhanced Activity and Selectivity

A primary focus of future research will be the rational design and synthesis of novel analogues of 3-Chloro-1-cyclopropylisoquinoline to enhance biological activity and selectivity. The isoquinoline (B145761) scaffold is a privileged structure in drug discovery, and strategic modifications can lead to significant improvements in therapeutic potential. researchgate.netnih.gov

Key areas for synthetic modification may include:

Substitution at the Cyclopropyl (B3062369) Moiety: Introducing various substituents on the cyclopropyl ring could influence the compound's steric and electronic properties, potentially leading to stronger and more specific interactions with biological targets.

Modification of the Chloro Group: Replacing the chlorine atom at the 3-position with other halogens (e.g., fluorine, bromine) or with different functional groups (e.g., methoxy, amino) could modulate the compound's reactivity and pharmacokinetic profile. sigmaaldrich.com Nucleophilic substitution reactions at this position, which is prone to such attacks, could yield a diverse library of new derivatives. youtube.com

These synthetic efforts will aim to build a comprehensive library of compounds for extensive screening.

Exploration of New Biological Targets and Therapeutic Areas (pre-clinical)

The isoquinoline nucleus is a common feature in a wide array of biologically active compounds, including those with anticancer, antimicrobial, and neuroprotective properties. nih.govnih.gov Pre-clinical research on this compound and its newly synthesized analogues should therefore investigate a broad spectrum of potential therapeutic applications.

Initial pre-clinical studies would likely focus on:

Anticancer Activity: Substituted isoquinolines have shown promise as anticancer agents. nih.govnih.gov Screening against a panel of human cancer cell lines would be a critical first step to identify potential antitumor properties. nih.gov

Antimicrobial and Antifungal Activity: Given that many heterocyclic compounds exhibit antimicrobial properties, novel analogues should be tested against various strains of bacteria and fungi. mdpi.com

Enzyme Inhibition: Isoquinoline derivatives have been identified as inhibitors of various enzymes. Investigating the inhibitory activity of these new compounds against key enzymes implicated in disease could reveal novel mechanisms of action.

Development of Advanced Synthetic Methodologies for Substituted Isoquinolines

The development of more efficient, cost-effective, and sustainable methods for the synthesis of substituted isoquinolines is an ongoing area of chemical research. numberanalytics.com Traditional methods such as the Bischler-Napieralski or Pictet-Spengler reactions are often limited by harsh conditions. thieme.de

Future research in this area will likely focus on:

Transition-Metal Catalysis: The use of transition metal catalysts offers a powerful tool for the construction of complex isoquinoline derivatives under milder conditions. numberanalytics.com

One-Pot Reactions: Developing one-pot syntheses where multiple reaction steps are carried out in a single vessel can significantly improve efficiency and reduce waste.

Flow Chemistry: The application of continuous flow technologies can offer better control over reaction parameters, leading to higher yields and purity, and facilitating scalability.

These advancements will be crucial for the large-scale production of promising lead compounds for further development.

Integration of Computational Approaches for Rational Compound Design and Optimization

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. The integration of these approaches will be vital for the rational design and optimization of this compound analogues.

Computational studies can be employed to:

Predict Biological Activity: In silico screening can help to prioritize which novel analogues to synthesize and test, saving time and resources.

Elucidate Structure-Activity Relationships (SAR): Molecular docking studies can provide insights into how these compounds bind to their biological targets, helping to explain observed SAR data and guide the design of more potent molecules.

Predict ADMET Properties: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, which is crucial for identifying candidates with favorable pharmacokinetic profiles.

By combining synthetic chemistry with computational modeling, researchers can accelerate the discovery and development of new therapeutic agents and functional materials based on the this compound scaffold.

Q & A

Q. What are the established synthetic routes for 3-Chloro-1-cyclopropylisoquinoline, and how can purity be validated?

- Methodological Answer : Synthesis typically involves cyclopropanation of isoquinoline precursors followed by regioselective chlorination. For example, cyclopropane rings can be introduced via [2+1] cycloaddition using diazo compounds or transition-metal catalysis . Chlorination may employ SOCl₂, PCl₅, or electrophilic reagents under controlled conditions. Purity Validation : Use HPLC (≥95% purity) with UV detection, complemented by ¹H/¹³C NMR to confirm structural integrity. Elemental analysis (C, H, N) and mass spectrometry (HRMS) are critical for verifying molecular composition .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines: use fume hoods, nitrile gloves, and lab coats. Avoid skin contact and inhalation (PAC-1: 2.1 mg/m³). In case of spills, absorb with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste. Monitor airborne concentrations using gas chromatography or IR spectroscopy .

Q. How should researchers design experiments to characterize the reactivity of this compound?

- Methodological Answer : Prioritize kinetic studies under varying temperatures and solvents (e.g., DMF, THF) to assess nucleophilic substitution or cross-coupling reactivity. Use in situ techniques like FTIR or Raman spectroscopy to track intermediate formation. Compare results with analogous isoquinoline derivatives to identify electronic effects of the cyclopropyl group .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) for this compound derivatives be resolved?

- Methodological Answer : Contradictions may arise from solvent effects, tautomerism, or impurities. Validate spectra using deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) and 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-check with X-ray crystallography for unambiguous structural confirmation. Replicate synthesis under inert atmospheres to exclude oxidation byproducts .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model HOMO-LUMO gaps and charge distribution. Compare with experimental UV-Vis and cyclic voltammetry data. Solvent effects should be incorporated via PCM models. Validate against crystallographic bond lengths and angles from Cambridge Structural Database entries .

Q. How can researchers address discrepancies in biological activity data across studies involving this compound?

- Methodological Answer : Systematically evaluate assay conditions (e.g., cell lines, incubation times) and compound solubility (via DLS or nephelometry). Use standardized positive controls (e.g., cisplatin for cytotoxicity) and validate purity with orthogonal methods (HPLC-MS). Perform meta-analyses of literature data to identify outliers or methodological biases .

Methodological Guidelines for Data Reporting

- Synthesis : Report reaction yields, stoichiometry, and purification steps (e.g., column chromatography gradients). For novel compounds, include detailed spectral data in Supporting Information .

- Safety Data : Explicitly state hazard codes (e.g., GHS07) and first-aid measures in the main text .

- Computational Studies : Provide input files (geometry optimizations, solvent parameters) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.